N-(3-aminopyridin-2-yl)acetamide
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Overview
Description
N-(3-aminopyridin-2-yl)acetamide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Similar compounds like n-(pyridin-2-yl)amides have been studied for their interactions with various biological targets
Mode of Action
N-(pyridin-2-yl)amides, a related class of compounds, have been synthesized and studied for their biological activities . They are formed via C–C bond cleavage promoted by I2 and TBHP . The exact interaction of N-(3-aminopyridin-2-yl)acetamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have been used in the synthesis of biologically active substances based on molecular interactions
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-aminopyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2,6-diaminopyridine with acetyl chloride in dioxane at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by quenching with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
N-(3-aminopyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)acetamide
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(6-amino-2-pyridinyl)acetamide
Uniqueness
N-(3-aminopyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-aminopyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,8H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLKXYRHAKRQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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